2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide
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Overview
Description
2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and benzo[4,5]thieno systems
Preparation Methods
The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the reaction of a suitable aminothiophene derivative with an appropriate isocyanate under basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with a chlorophenyl derivative, often using a palladium-catalyzed coupling reaction.
Formation of the final compound: The final step involves the reaction of the intermediate with N-(2-isopropylphenyl)acetamide under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various cellular pathways.
Mechanism of Action
The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide include:
- 3-(4-Chlorophenyl)-2-((4-fluorophenyl)-2-oxoethyl)sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 4-((5-(4-fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio)-2-(1-iminoethyl)-3-oxobutanenitrile
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
477313-44-3 |
---|---|
Molecular Formula |
C27H26ClN3O2S2 |
Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O2S2/c1-16(2)19-7-3-5-9-21(19)29-23(32)15-34-27-30-25-24(20-8-4-6-10-22(20)35-25)26(33)31(27)18-13-11-17(28)12-14-18/h3,5,7,9,11-14,16H,4,6,8,10,15H2,1-2H3,(H,29,32) |
InChI Key |
DHKYXGICAJKGMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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